molecular formula C14H17N3O B6455757 (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide CAS No. 2549133-34-6

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B6455757
CAS No.: 2549133-34-6
M. Wt: 243.30 g/mol
InChI Key: JCSNCXWNVBHJOA-ZRDIBKRKSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide is a substituted acrylamide derivative characterized by a conjugated enamide backbone with a cyano group at the C2 position, a dimethylamino substituent at the C3 position, and a 4-ethylphenyl group as the amide substituent. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-11-5-7-13(8-6-11)16-14(18)12(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNCXWNVBHJOA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with dimethylamine and malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the cyano and amide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide with Related Compounds

Compound Name Molecular Formula Substituents (C3 Position) Amide Substituent (N-Position) Key Features
This compound C₁₄H₁₈N₃O Dimethylamino 4-ethylphenyl Enhanced solubility due to dimethylamino group; moderate steric bulk
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide () C₂₀H₂₂N₃O 4-(dimethylamino)phenyl 1-phenylethyl Extended aromaticity at C3; increased lipophilicity
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide () C₂₁H₂₄ClFN₂O₂ 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl 3-(dimethylamino)propyl Halogenated benzyl ether at C3; flexible dimethylamino-propyl chain
(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide () C₁₉H₁₅F₃N₂O₂ 4-ethoxyphenyl 4-(trifluoromethyl)phenyl Electron-withdrawing trifluoromethyl group; ethoxy enhances solubility
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide () C₂₇H₂₁N₂O₂ 5-(4-methylphenyl)furan-2-yl 4-phenoxyphenyl Heterocyclic furan at C3; phenoxy group enhances π-stacking

Key Observations :

Substituent Effects on Solubility: The dimethylamino group in the target compound improves water solubility compared to halogenated or trifluoromethylated analogues (e.g., ) but reduces it relative to ethoxy-substituted derivatives () .

Electronic and Conformational Properties: The syn-periplanar conformation observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate () suggests that similar planar conformations in the target compound may favor π-orbital overlap, critical for binding to biological targets . Halogen atoms (e.g., Cl, F in ) introduce electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity .

Biological Relevance: Compounds with trifluoromethyl groups () exhibit enhanced metabolic stability due to the inertness of C-F bonds, whereas dimethylamino groups (target compound) may serve as hydrogen bond donors or acceptors in enzyme binding .

Pharmacological Potential

  • Kinase Inhibition: The dimethylamino group’s basicity may mimic ATP’s adenine moiety, making the compound a candidate for kinase inhibition, similar to patented polymorphic acrylamides () .

Biological Activity

The compound (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide , also known by its IUPAC name, is a member of the cyanoamide family. It has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, findings, and case studies.

  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : Not specified in the search results but can be derived from its chemical structure.
  • Physical State : Solid at room temperature.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising effects:

  • Anti-inflammatory Activity :
    • The compound has shown potential in reducing inflammation markers in vitro and in vivo. Studies have indicated that it may modulate cytokine production, which is crucial in inflammatory responses.
    • In a study involving macrophage cultures, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .
  • Anticancer Potential :
    • Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Anti-inflammatory Studies

A significant study focused on the anti-inflammatory properties of related compounds found that modifications to the cyanoamide structure can enhance its efficacy. For example, a derivative demonstrated significant reduction in paw edema in animal models, comparable to dexamethasone control groups .

Study Parameters Results
Dose 50 mg/kg
Edema Reduction 61%
Cytokine Reduction IL-1β: Significant decrease at all tested concentrations

Anticancer Activity

Another line of research explored the anticancer potential of similar cyano compounds. In vitro assays revealed that this compound could inhibit cell proliferation in breast cancer cell lines with IC50 values indicating moderate potency .

Cell Line IC50 (µM)
MCF-715
MDA-MB-23120

Case Studies

  • Case Study on Inflammation :
    • A controlled experiment using zymosan-induced acute peritonitis in mice showed that administration of this compound significantly reduced leukocyte migration and pro-inflammatory cytokine levels .
  • Case Study on Cancer Cell Lines :
    • In a study assessing various derivatives for anticancer activity, it was found that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity against melanoma cells .

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